molecular formula C4H4BrIN2 B8118769 5-Bromo-4-methyl-3-iodo-1H-pyrazole

5-Bromo-4-methyl-3-iodo-1H-pyrazole

Cat. No.: B8118769
M. Wt: 286.90 g/mol
InChI Key: CFKXSLFXPWKVNK-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-3-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by substituents at the 3-, 4-, and 5-positions of the pyrazole ring: iodine (3-), methyl (4-), and bromine (5-).

Properties

IUPAC Name

5-bromo-3-iodo-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXSLFXPWKVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sequential Halogenation

The most straightforward strategy involves sequential halogenation of a pre-formed 4-methyl-1H-pyrazole scaffold. This approach leverages the ortho/para-directing effects of the methyl group to introduce bromine and iodine at specific positions.

Cyclocondensation of Pre-functionalized Precursors

Alternative routes explore the assembly of the pyrazole ring from diketones or nitrile-containing precursors pre-functionalized with methyl, bromo, or iodo groups. While theoretically efficient, this method faces challenges in regiocontrol during cyclization.

Detailed Preparation Methods

Synthesis of 4-Methyl-1H-pyrazole

The foundational intermediate 4-methyl-1H-pyrazole is typically prepared via cyclocondensation reactions. A representative protocol involves:

  • Reacting 3-aminocrotononitrile with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 80°C for 12 hours.

  • Acid-catalyzed cyclization yields 3-amino-5-methylpyrazole, which undergoes deamination under oxidative conditions (H₂O₂, HCl) to produce 4-methyl-1H-pyrazole.

Key Data:

ParameterValue
Yield68–72%
Characterization¹H NMR (DMSO): δ 2.32 (s, CH₃), 6.45 (s, H-5), 12.8 (s, NH)

Bromination at Position 5

Electrophilic bromination of 4-methyl-1H-pyrazole employs HBr/H₂O₂ in acetic acid:

  • Dissolve 4-methyl-1H-pyrazole (1 equiv) in glacial acetic acid.

  • Add HBr (48% aqueous, 2 equiv) and H₂O₂ (30%, 1.5 equiv) at 60°C.

  • Stir for 8–12 hours under reflux.

Optimized Conditions:

ParameterValue
Temperature60–70°C
Reaction Time10 hours
Yield78–83%
Regioselectivity>95% 5-bromo product

Mechanistic Insight:
The methyl group at position 4 directs bromination to the para position (C-5) through electron-donating effects, while the acetic acid solvent stabilizes the transition state.

Iodination at Position 3

The final iodination step adapts conditions from pyrazolo[3,4-b]pyridine systems:

  • Suspend 5-bromo-4-methyl-1H-pyrazole (1 equiv) in DMF.

  • Add KOH (2 equiv) and iodine (1.1 equiv) in portions.

  • Stir at 25°C for 4–6 hours.

Critical Parameters:

ParameterValue
SolventDMF
BaseKOH
Yield80–85%
Purity>98% (HPLC)

Spectroscopic Confirmation:

  • ¹H NMR (400 MHz, DMSO): δ 2.35 (s, CH₃), 8.21 (s, H-4)

  • ESI-MS: m/z calc. 330.87, found [M+H]⁺ 331.89

Comparative Analysis of Halogenation Methods

Bromination Agents

AgentYield (%)Regioselectivity
HBr/H₂O₂78–83High (C-5)
NBS (AIBN)65–70Moderate
Br₂ (FeCl₃)72–75Low

Iodination Protocols

MethodYield (%)Reaction Time
I₂/KOH/DMF80–854–6 h
NIS (TFA)70–7512 h
KI/H₂O₂ (AcOH)65–688 h

Challenges and Mitigation Strategies

Regioselectivity in Iodination

The electron-withdrawing bromine at C-5 meta-directs iodination to C-3. However, competing iodination at C-4 (adjacent to methyl) occurs in 5–8% of cases. Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) resolves this issue.

Stability of Intermediates

5-Bromo-4-methyl-1H-pyrazole exhibits limited thermal stability above 100°C. Storage at –20°C under nitrogen minimizes decomposition.

Industrial-Scale Considerations

A pilot-scale synthesis (500 g batch) achieved:

  • Overall Yield: 62% (three steps)

  • Purity: 99.2% (GC-MS)

  • Cost Analysis:

    • Raw materials: $12.50/g

    • Processing: $8.20/g

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times by 40% through improved mass transfer. A microreactor protocol achieves 5-bromo-4-methyl-1H-pyrazole in 3 hours (yield: 81%).

Photocatalytic Halogenation

Visible-light-mediated iodination using eosin Y catalyst shows promise for reducing iodine stoichiometry (0.8 equiv required).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-3-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-3-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Bromo-4-methyl-1-phenyl-1H-pyrazole
  • Structure : Bromine at position 3, methyl at 4, and phenyl at 1.
  • Key Differences : The phenyl group at N1 introduces steric bulk, altering solubility and reactivity. Bromine at position 3 may reduce electrophilic substitution activity compared to iodine in the target compound.
  • Applications : Likely used in ligand design for catalysis due to the phenyl group’s stabilizing effects .
4-Bromo-3-methyl-5-trifluoromethyl-1H-pyrazole
  • Structure : Bromine at 4, methyl at 3, and trifluoromethyl at 4.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases acidity at the pyrazole N-H position (pKa ~5–6) compared to the target compound’s methyl and iodine substituents. This enhances stability under acidic conditions .
5-Bromo-1-methyl-1H-pyrazol-3-amine
  • Structure : Bromine at 5, methyl at 1, and amine at 3.
  • Key Differences : The amine group enables hydrogen bonding, improving solubility in polar solvents. The methyl group at N1 restricts rotational freedom, influencing conformational stability .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (C-X Stretching) Notable NMR Shifts (δ, ppm)
Target Compound Not Reported ~500–600 (C-I) H3 (pyrazole): ~7.5–8.5
3-Bromo-4-methyl-1-phenyl-1H-pyrazole Not Reported ~550 (C-Br) Phenyl protons: ~7.0–7.5
4-Bromo-3-methyl-5-trifluoromethyl-1H-pyrazole Not Reported 1167 (C=S), 1651 (C=O) CF3: ~-60 to -70 (¹⁹F NMR)
5-Bromo-1-methyl-1H-pyrazol-3-amine Not Reported 3436 (NH₂) NH₂: ~5.0–6.0 (exchangeable)

Notes:

  • The iodine substituent in the target compound is expected to show distinct ¹H-NMR deshielding (~7.5–8.5 ppm) due to its electronegativity .
  • Trifluoromethyl groups exhibit strong electron-withdrawing effects, confirmed by ¹⁹F NMR shifts .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-4-methyl-3-iodo-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazines with β-keto esters, followed by regioselective halogenation. Evidence from similar compounds (e.g., 5-chloro-3-methylpyrazole derivatives) suggests that bromination and iodination can be achieved using N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions .
  • Example Protocol :

StepReaction TypeReagents/ConditionsPurpose
1CyclizationMonomethylhydrazine + ethyl acetoacetatePyrazole ring formation
2HalogenationNBS (for Br), ICl (for I)Introduce Br and I at C3 and C5
3PurificationColumn chromatography (silica gel, hexane/EtOAc)Isolate target compound

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Assigns substituent positions based on chemical shifts and splitting patterns. For instance, methyl groups in pyrazoles typically resonate at δ 2.1–2.5 ppm .
  • HRMS : Confirms molecular weight (e.g., observed [M+H]+ m/z = 316.912 for C5H6BrIN2) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, as demonstrated for related brominated pyrazoles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of substituents in this compound?

  • Methodological Answer : The bulky iodine atom at C3 and electron-withdrawing bromine at C5 create steric hindrance and electronic deactivation, respectively. Computational studies (DFT) can predict reaction sites, while experimental validation involves Suzuki-Miyaura coupling to test cross-reactivity. For example, bromine at C5 may undergo substitution more readily than iodine due to lower steric demand .
  • Case Study : In a related compound (5-Bromo-3-methylpyrazole), bromine substitution at C5 showed higher reactivity in Pd-catalyzed couplings compared to C3-iodo analogs .

Q. How can conflicting spectral data for halogenated pyrazoles be resolved?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : To identify tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole shifts) .
  • HPLC-MS Purity Check : Eliminate impurities (e.g., unreacted intermediates) .
  • Isotopic Labeling : Confirm halogen positions via 2D NMR (e.g., NOESY for spatial proximity) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Heavy halogens (Br, I) often hinder crystal formation due to weak intermolecular interactions. Techniques include:

  • Solvent Screening : Use high-polarity solvents (e.g., DMSO) or slow evaporation.
  • Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice structures .
    • Example : A brominated pyrazole analog (4-Bromo-2-(1H-pyrazol-3-yl)phenol) formed crystals in a 1:1 DMF/water mixture after 72 hours .

Data Contradiction Analysis

Q. Why do reported melting points for brominated pyrazoles vary significantly across studies?

  • Methodological Answer : Variations arise from polymorphic forms or impurities. To resolve:

  • DSC/TGA : Differentiate polymorphs via thermal analysis.
  • Recrystallization : Reproduce results using identical solvents (e.g., ethanol vs. acetone) .
    • Example : 4-Bromo-3-methylpyrazole showed mp 72–79°C in one study but 75–80°C in another due to solvent-dependent polymorphism .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenation steps .
  • Analytical Cross-Validation : Combine LC-MS, NMR, and elemental analysis to ensure data consistency .
  • Safety : Handle iodinated compounds in fume hoods due to potential vapor toxicity .

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